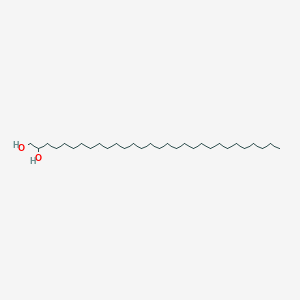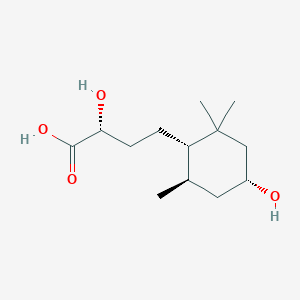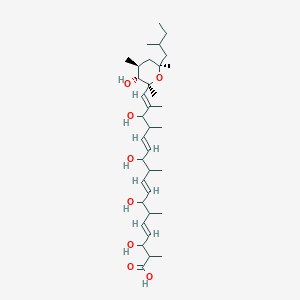
1,2-Triacontanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-triacontanediol is a glycol that is triacontane bearing two hydroxy substituents located at positions 1 and 2. It derives from a hydride of a triacontane.
Aplicaciones Científicas De Investigación
Plant Growth and Yield Enhancement
1,2-Triacontanediol, commonly referred to as Triacontanol (TRIA), is extensively studied for its role in enhancing plant growth and yield. Research indicates that TRIA can significantly increase crop yields, particularly in agricultural and horticultural crops. It has been shown to improve photosynthesis, protein synthesis, uptake of water and nutrients, nitrogen-fixation, enzyme activities, and the contents of free amino acids and reducing sugars in various crops. Its application either to the root medium or leaves has demonstrated enhanced growth and yield in vegetables, agronomic, horticultural, medicinal, and aromatic crop plants under both normal and adverse conditions (Naeem, Khan, & Moinuddin, 2012).
Micropropagation and Plant Tissue Culture
TRIA has been found effective in micropropagation, particularly in the shoot multiplication and rooting phases of in vitro derived shoot tips. Studies on Capsicum frutescens and Decalepis hamiltonii revealed that TRIA significantly enhanced shoot growth, chlorophyll content of leaves, root induction, and supported growth of roots, making it a potent growth regulator in plant tissue culture (Obul Reddy, Giridhar, & Ravishankar, 2002).
Mitigation of Abiotic Stress
TRIA has demonstrated the ability to mitigate the adverse effects of abiotic stresses such as heavy metal toxicity and salinity. For instance, it has been observed that TRIA can protect plants like Erythrina variegata from cadmium toxicity and improve the redox status of plant systems through the antioxidant ascorbate-glutathione cycle (Karam et al., 2017). Similarly, its foliar application has shown positive effects on growth and photosynthesis in wheat under saline conditions (Perveen, Shahbaz, & Ashraf, 2013).
Secondary Metabolite Enhancement
Research on Mentha arvensis L. indicated that TRIA application significantly enhanced the yield and content of active constituents like menthol, l-methone, isomenthone, and menthyl acetate in the plant (Naeem et al., 2011). This suggests a potential application of TRIA in improving the quality of medicinal and aromatic plants.
Propiedades
Número CAS |
66063-40-9 |
|---|---|
Nombre del producto |
1,2-Triacontanediol |
Fórmula molecular |
C30H62O2 |
Peso molecular |
454.8 g/mol |
Nombre IUPAC |
triacontane-1,2-diol |
InChI |
InChI=1S/C30H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-30(32)29-31/h30-32H,2-29H2,1H3 |
Clave InChI |
HQAZKQIPCWKWFM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(CO)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(CO)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]oxy-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]oxy-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1258443.png)











![(3-Propan-2-yloxyphenyl)-[1-[(1-propan-2-yl-4-pyrazolyl)methyl]-3-piperidinyl]methanone](/img/structure/B1258461.png)